![molecular formula C24H19NO5 B2968261 N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide CAS No. 824955-79-5](/img/structure/B2968261.png)
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide, also known as MB-PAPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Activity
Compounds with benzofuran moieties, similar to the core structure of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide, have been synthesized and evaluated for their antimicrobial activities. For instance, novel benzothiazole-substituted β-lactam hybrids demonstrated moderate antimicrobial activities against a range of bacterial strains, showcasing the potential of these compounds in developing new antimicrobial agents (Alborz et al., 2018). This suggests that structurally similar compounds could be explored for their antimicrobial potential.
Environmental Remediation
Research on phenoxyacetic and benzoic acid herbicides highlights the environmental persistence and challenges associated with their removal from wastewater. A study on membrane bioreactor (MBR) technology for the treatment of these herbicides demonstrated efficient degradation, suggesting that compounds with phenoxyacetamide moieties might also be subjects of environmental fate and remediation studies (Ghoshdastidar & Tong, 2013).
Organic Synthesis and Photoreactivity
The photolysis of aryloxyacetones, which bear resemblance to the compound , leads to the formation of benzofurans and phenols, indicating the potential utility of these reactions in synthesizing complex organic molecules or studying reaction mechanisms (Dirania & Hill, 1966).
Anticancer Potential
Studies on dihydrobenzofuran lignans, which share structural features with benzofuran-containing compounds, have shown potential antitumor activity, particularly by inhibiting tubulin polymerization. This indicates a promising avenue for the development of new antitumor agents based on the benzofuran scaffold (Pieters et al., 1999).
Eigenschaften
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-18-11-7-8-16(14-18)23(27)24-22(19-12-5-6-13-20(19)30-24)25-21(26)15-29-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVOYMOGDNUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

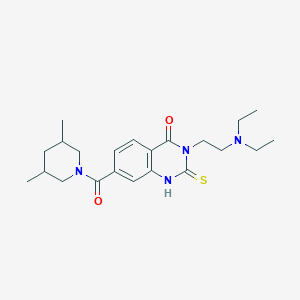
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2968180.png)

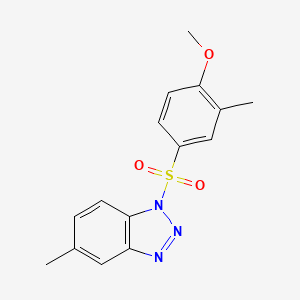
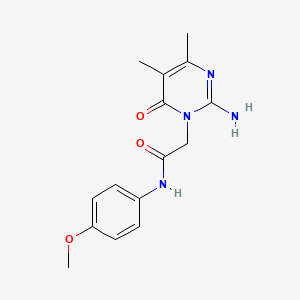
![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)
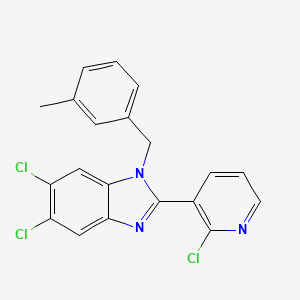

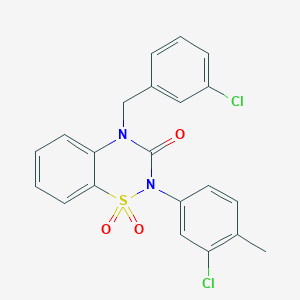

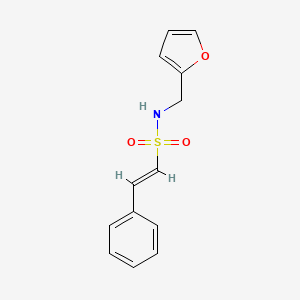
![N-[2-(trifluoromethyl)phenyl]-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea](/img/structure/B2968197.png)

![1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2968200.png)